molecular formula C10H12N2O2 B11901295 (R)-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

(R)-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B11901295
M. Wt: 192.21 g/mol
InChI Key: CDXWKOXZIYGESR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a tetrahydroquinoline ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves several steps, starting from commercially available precursorsThe reaction conditions often include the use of reducing agents such as sodium borohydride and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid include:

  • 4-Aminoquinoline
  • 6-Carboxyquinoline
  • Tetrahydroquinoline derivatives

Uniqueness

What sets ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid apart from these similar compounds is its chiral nature and the presence of both amino and carboxylic acid groups. This unique combination of features allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(4R)-4-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-2,5,8,12H,3-4,11H2,(H,13,14)/t8-/m1/s1

InChI Key

CDXWKOXZIYGESR-MRVPVSSYSA-N

Isomeric SMILES

C1CNC2=C([C@@H]1N)C=C(C=C2)C(=O)O

Canonical SMILES

C1CNC2=C(C1N)C=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.